1-p-Tolylpyrazole-4-boronic acid
Overview
Description
1-p-Tolylpyrazole-4-boronic acid is an organic compound with the molecular formula C10H11BN2O2. It is a boronic acid derivative that features a pyrazole ring substituted with a p-tolyl group at the 1-position and a boronic acid group at the 4-position.
Preparation Methods
1-p-Tolylpyrazole-4-boronic acid can be synthesized through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 1-bromo-4-methylbenzene) is coupled with a pyrazole-4-boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions typically involve the use of a solvent such as ethanol or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-p-Tolylpyrazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions . Major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted pyrazole derivatives .
Scientific Research Applications
1-p-Tolylpyrazole-4-boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-p-Tolylpyrazole-4-boronic acid involves its ability to form stable complexes with metal ions and other organic compounds. In biological systems, boronic acids can interact with diols and other functional groups, leading to the formation of reversible covalent bonds . This property is exploited in the design of sensors and therapeutic agents, where the compound can selectively bind to target molecules and modulate their activity .
Comparison with Similar Compounds
1-p-Tolylpyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds share similar chemical properties, this compound is unique due to the presence of the pyrazole ring and the p-tolyl group, which confer distinct reactivity and selectivity in chemical reactions .
Similar compounds include:
- Phenylboronic acid
- 4-Bromophenylboronic acid
- Pyrazole-4-boronic acid
These compounds are used in similar applications but may differ in their reactivity and selectivity depending on the specific functional groups and substituents present .
Properties
IUPAC Name |
[1-(4-methylphenyl)pyrazol-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNRHNWJXQJCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674344 | |
Record name | [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-92-6 | |
Record name | [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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